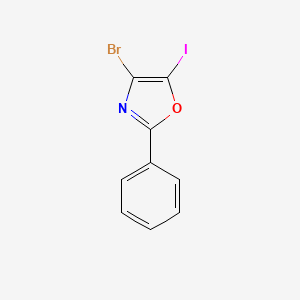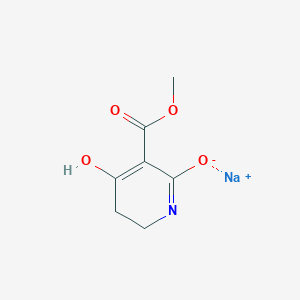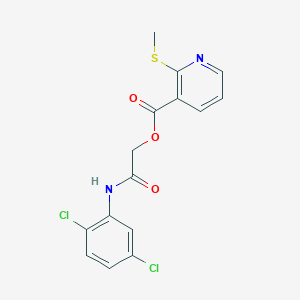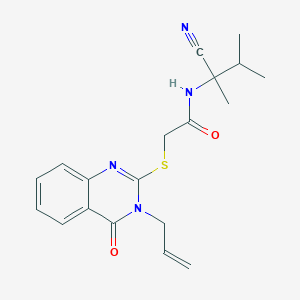
4-Bromo-5-iodo-2-phenyloxazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Bromo-5-iodo-2-phenyloxazole is a heterocyclic compound that belongs to the oxazole family. Oxazoles are five-membered aromatic rings containing one oxygen and one nitrogen atom. The presence of bromine and iodine atoms in the 4 and 5 positions, respectively, along with a phenyl group at the 2 position, makes this compound particularly interesting for various chemical applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromo-5-iodo-2-phenyloxazole typically involves halogenation reactions. One common method is the lithiation of 5-bromo-2-phenyloxazole using lithium diisopropylamide (LDA) at the 4-position, followed by halogen-metal exchange to introduce the iodine atom . This method ensures the selective introduction of halogens at the desired positions on the oxazole ring.
Industrial Production Methods: Industrial production of this compound may involve large-scale halogenation processes using similar lithiation and halogen-metal exchange reactions. The use of automated reactors and precise control of reaction conditions ensures high yield and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions: 4-Bromo-5-iodo-2-phenyloxazole undergoes various chemical reactions, including:
Substitution Reactions: The bromine and iodine atoms can be substituted with other functional groups using reagents like organometallic compounds.
Cross-Coupling Reactions: Palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura and Negishi reactions, are commonly used to form carbon-carbon bonds.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions to modify the functional groups on the oxazole ring.
Common Reagents and Conditions:
Lithium Diisopropylamide (LDA): Used for lithiation at the 4-position.
Palladium Catalysts: Used in cross-coupling reactions.
Organometallic Compounds: Used for substitution reactions.
Major Products Formed:
Substituted Oxazoles: Formed through substitution reactions.
Coupled Products: Formed through cross-coupling reactions with various aryl or alkyl groups.
Aplicaciones Científicas De Investigación
4-Bromo-5-iodo-2-phenyloxazole has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Medicine: Explored as a potential pharmacophore in drug design and development.
Industry: Used in the production of advanced materials and as a precursor in the synthesis of functionalized oxazoles.
Mecanismo De Acción
The mechanism of action of 4-Bromo-5-iodo-2-phenyloxazole depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of halogen atoms can enhance its binding affinity and specificity towards these targets .
Comparación Con Compuestos Similares
5-Bromo-2-phenyloxazole: Lacks the iodine atom at the 5-position.
4-Iodo-2-phenyloxazole: Lacks the bromine atom at the 4-position.
2-Phenyl-4,5-dibromooxazole: Contains bromine atoms at both the 4 and 5 positions.
Uniqueness: 4-Bromo-5-iodo-2-phenyloxazole is unique due to the presence of both bromine and iodine atoms, which can significantly influence its reactivity and interactions in chemical and biological systems. This dual halogenation provides a versatile platform for further functionalization and exploration in various research fields .
Propiedades
Fórmula molecular |
C9H5BrINO |
|---|---|
Peso molecular |
349.95 g/mol |
Nombre IUPAC |
4-bromo-5-iodo-2-phenyl-1,3-oxazole |
InChI |
InChI=1S/C9H5BrINO/c10-7-8(11)13-9(12-7)6-4-2-1-3-5-6/h1-5H |
Clave InChI |
ZFJXHKCWWVTZPH-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)C2=NC(=C(O2)I)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![6-Oxo-N-[(phenylmethoxy)carbonyl]-L-norleucine Phenylmethyl Ester](/img/structure/B13362150.png)
![ethyl 4-(3,10-dibromo-8-chloro-5,6-dihydro-11H-benzo[5,6]cyclohepta[1,2-b]pyridin-11-ylidene)piperidine-1-carboxylate](/img/structure/B13362158.png)


![4-(8-Azabicyclo[3.2.1]oct-8-yl)-1,1-diphenylbut-2-yn-1-ol](/img/structure/B13362188.png)

![2-hydroxy-N-[2-(1-methyl-1H-indol-3-yl)ethyl]quinoline-4-carboxamide](/img/structure/B13362199.png)



![N-(2-Methylbenzo[d]thiazol-6-yl)-2-(methylthio)nicotinamide](/img/structure/B13362237.png)

![1-[4-(difluoromethoxy)phenyl]-N-(2,4-dimethoxyphenyl)-1H-1,2,4-triazole-3-carboxamide](/img/structure/B13362248.png)
![N-(4-acetylphenyl)-1-[4-(difluoromethoxy)phenyl]-5-methyl-1H-1,2,4-triazole-3-carboxamide](/img/structure/B13362249.png)
